N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 427.44 g/mol. The compound is characterized by a high purity level, typically around 95%, making it suitable for various scientific investigations.
This compound is cataloged in databases such as PubChem, which provides detailed chemical information and data on its properties and applications. The IUPAC name for this compound is N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]benzamide, indicating its structural complexity and functional groups.
The compound falls under the category of organic compounds, specifically within the class of thioamides and pyrimidines. It contains multiple functional groups including amines, ketones, and thioether linkages, which contribute to its chemical reactivity and potential biological activity.
The synthesis of N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can involve several steps, typically starting from simpler precursors. The synthesis may include:
Technical details regarding reaction conditions (temperature, pressure, solvents) are critical to optimizing yield and purity but are not specified in the available literature.
The molecular structure of N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can be represented using various chemical notation systems:
InChI=1S/C19H17N5O5S/c1-10(25)11-4-6-12(7-5-11)21-14(26)9-30-19-23-16(20)15(18(28)24-19)22-17(27)13-3-2-8-29-13/h2-8H,9H2,1H3,(H,21,26)(H,22,27)(H3,20,23,24,28)
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
These representations convey the connectivity of atoms within the molecule and assist in computational modeling and analysis.
The compound's structural data includes:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O5S |
| Molecular Weight | 427.44 g/mol |
| Purity | ~95% |
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's potential for further derivatization in synthetic chemistry.
The physical properties of N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide include:
Chemical properties include:
Relevant studies on these properties would enhance understanding but may require specific experimental data.
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yll)benzamide has potential applications in:
Continued research into this compound could unveil further applications across multiple scientific disciplines.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1